Insulin, 4-fluorophenylalanine(A19)- is a synthetic analog of insulin where the amino acid phenylalanine at position A19 is replaced with 4-fluorophenylalanine. This modification aims to enhance the stability and efficacy of insulin, particularly in diabetic treatments. The incorporation of fluorinated amino acids is a strategy used to improve the pharmacological properties of peptide hormones like insulin.
Insulin, 4-fluorophenylalanine(A19)- falls under the category of insulin analogs, which are modified forms of insulin designed to optimize therapeutic effects. It is classified as a peptide hormone and belongs to the broader class of hormonal therapeutics used for managing diabetes mellitus.
The synthesis of insulin, 4-fluorophenylalanine(A19)- involves several key steps:
The synthesis requires careful control of conditions such as pH and temperature to ensure proper folding and activity of the insulin analog. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor the synthesis progress and confirm the identity and purity of the final product .
The molecular structure of insulin, 4-fluorophenylalanine(A19)- retains the characteristic hexameric form of native insulin but features a modified side chain at position A19. This modification may influence its three-dimensional conformation, potentially enhancing receptor binding affinity and stability.
The incorporation of 4-fluorophenylalanine into the insulin structure can alter its reactivity and interaction with biological systems:
Chemical modifications are monitored using spectroscopic techniques such as circular dichroism (CD) spectroscopy to assess conformational changes and stability profiles during synthesis and storage .
Insulin, 4-fluorophenylalanine(A19)- functions by binding to insulin receptors on target cells, initiating a cascade of intracellular signaling pathways that facilitate glucose uptake and metabolism:
Insulin, 4-fluorophenylalanine(A19)- is primarily utilized in diabetes management as an alternative formulation for patients requiring insulin therapy. Its enhanced stability makes it particularly suitable for use in regions lacking reliable refrigeration:
The engineering of insulin analogs represents a century-long endeavor to optimize the hormone’s therapeutic properties. Following Frederick Sanger’s elucidation of insulin’s primary structure in 1955, recombinant DNA technology enabled the production of human insulin in the 1980s, replacing animal-derived variants [10]. This breakthrough paved the way for site-directed mutagenesis to alter insulin’s pharmacokinetic profile. The first-generation analogs (1990s–2000s) focused on disrupting self-assembly to modulate absorption kinetics:
Table 1: Key Structural Modifications in Therapeutic Insulin Analogs
Analog (Trade Name) | Modification Site | Structural Change | Functional Impact |
---|---|---|---|
Insulin lispro (Humalog) | ProB28, LysB29 | Positional inversion | Reduced dimerization; faster onset |
Insulin aspart (Novolog) | ProB28 | Aspartic acid substitution | Accelerated hexamer dissociation |
Insulin glargine (Lantus) | AspA21, ArgB31, ArgB32 | C-terminal extension | Isoelectric precipitation; prolonged action |
[A19-FPhe] insulin | PheA19 | Fluorinated phenylalanine | Enhanced thermodynamic stability |
These modifications exploited insulin’s structure-function relationships—particularly residues governing self-assembly (B-chain C-terminus) and receptor engagement (A-chain N-terminus, B-chain central helix) [7] [10]. The second wave (2010s–present) introduced non-canonical amino acids, including fluorinated residues, to address physical instability and fibrillation beyond what was achievable with natural amino acid substitutions [3] [5].
Fluorination of aromatic residues serves dual purposes in insulin engineering:
The A19 position (PheA19 in human insulin) was strategically chosen for fluorination due to its location within a conserved hydrophobic core involving residues PheB24, TyrB26, and ValA3. This core maintains tertiary structure integrity but is susceptible to transient unfolding—a precursor to aggregation. Fluorination at this site enhances packing efficiency without altering the global fold [1] [4].
Aromatic residues constitute key "hotspots" for insulin’s structural and functional integrity:
Table 2: Critical Aromatic Residues in Insulin Structure-Function
Residue | Structural Role | Receptor-Binding Role | Consequence of Modification |
---|---|---|---|
PheB24 | Core packing; β-turn stabilization | Direct contact with IR L1 domain | Reduced activity if altered |
TyrB26 | Stabilizes B25-B28 β-turn; dimer interface | Contributes to Site 1 affinity | Impaired folding if mutated |
PheA19 | Hydrophobic core stabilization | No direct contact | Enhanced stability if fluorinated |
PheA19 anchors the A-chain loop (residues A15-A19) against the B-chain via hydrophobic contacts. Mutagenesis studies reveal that aromaticity at this position is essential: replacement with alanine reduces thermodynamic stability by >2 kcal/mol, while fluorination preserves aromatic character while enhancing hydrophobicity and steric packing [1] [8]. TyrB26, conversely, directly engages the insulin receptor (IR) via hydrogen bonding with αCT‘-helix residues (e.g., HisB8). Fluorination here risks disrupting these polar interactions, explaining why A19—structurally critical but receptor-distal—is a superior fluorination target [6] [8].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: